molecular formula C16H18O4 B034781 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol CAS No. 101432-05-7

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol

Cat. No. B034781
M. Wt: 274.31 g/mol
InChI Key: JMYXNUMGPRHHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol, also known as DHPEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHPEB is a member of the stilbene family, which is known for its antioxidant and anti-inflammatory properties. In recent years, DHPEB has gained attention due to its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Mechanism Of Action

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol exerts its therapeutic effects through various mechanisms. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has also been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, another group of lipid compounds that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.

Biochemical And Physiological Effects

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to have various biochemical and physiological effects. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to improve mitochondrial function, which is important for cellular energy production.

Advantages And Limitations For Lab Experiments

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has several advantages for lab experiments. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is a synthetic compound, which means that it can be easily synthesized and purified. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is stable and can be stored for long periods of time. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications.
However, there are also some limitations to using 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol in lab experiments. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is a synthetic compound, which means that it may not accurately reflect the properties of natural compounds. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol may have off-target effects, which can complicate the interpretation of experimental results. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol may also have limited solubility in certain solvents, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol. One direction is to further investigate the potential therapeutic applications of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has shown promise in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases, but more research is needed to fully understand its potential in these areas. Another direction is to investigate the mechanisms by which 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol exerts its therapeutic effects. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to have antioxidant and anti-inflammatory properties, but the exact mechanisms by which it exerts these effects are not fully understood. Finally, future research could focus on the development of new synthetic analogs of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol that may have improved properties and therapeutic potential.

Synthesis Methods

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol can be synthesized through a multistep process. The first step involves the reaction between 4-bromobenzophenone and 3,4-dihydroxybutyl bromide in the presence of potassium carbonate. This reaction produces 4-[4-(3,4-dihydroxybutyl)phenyl]benzophenone. The second step involves the reduction of the ketone group in the presence of sodium borohydride, which produces 4-[4-(3,4-dihydroxybutyl)phenyl]benzene-1,2-diol. The final step involves the reaction between the hydroxyl groups of the phenolic rings with 4-bromobutyl bromide in the presence of potassium carbonate, which produces 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol.

Scientific Research Applications

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been extensively studied for its potential therapeutic applications. Studies have shown that 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been studied for its potential to treat cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

CAS RN

101432-05-7

Product Name

4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

4-[4-(3,4-dihydroxyphenyl)butyl]benzene-1,2-diol

InChI

InChI=1S/C16H18O4/c17-13-7-5-11(9-15(13)19)3-1-2-4-12-6-8-14(18)16(20)10-12/h5-10,17-20H,1-4H2

InChI Key

JMYXNUMGPRHHBC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCCCC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCCCC2=CC(=C(C=C2)O)O)O)O

synonyms

1,4-BIS(3,4-DIHYDROXYPHENYL)BUTANE

Origin of Product

United States

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